2-(2-Methylphenyl)-5-nitrobenzimidazole
Description
2-(2-Methylphenyl)-5-nitrobenzimidazole is a nitro-substituted benzimidazole derivative characterized by a benzimidazole core with a 5-nitro group and a 2-methylphenyl substituent at position 2 (Fig. 1). The nitro group at position 5 enhances electron-withdrawing effects, influencing reactivity and biological activity, while the 2-methylphenyl group contributes steric and lipophilic properties.
Properties
CAS No. |
1571-92-2 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(2-methylphenyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-9-4-2-3-5-11(9)14-15-12-7-6-10(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16) |
InChI Key |
QAINHVMXBULJEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Activity:
Recent studies have indicated that derivatives of 5-nitrobenzimidazole, including those with modifications like 2-(2-Methylphenyl)-5-nitrobenzimidazole, exhibit vasorelaxant properties. This suggests their potential as antihypertensive agents. Research has shown that these compounds can induce relaxation in pre-contracted rat aorta rings, indicating their effectiveness in managing blood pressure through endothelial-dependent mechanisms .
2. Anticancer Properties:
Benzimidazole derivatives are recognized for their anticancer activities. The presence of nitro groups in the structure can enhance the biological activity against various cancer cell lines. Studies have demonstrated that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
3. Antimicrobial Activity:
The antimicrobial efficacy of benzimidazoles has been well-documented. Compounds like this compound have shown activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents to combat resistant strains .
Industrial Applications
1. Agricultural Uses:
Benzimidazole derivatives are utilized as fungicides due to their effectiveness against various fungal pathogens. The incorporation of this compound into agricultural formulations could enhance crop protection strategies, particularly against resistant fungal strains .
2. Material Science:
Research has shown that benzimidazole derivatives can be integrated into materials for applications such as sensors and imaging probes due to their photoluminescent properties. This opens avenues for developing advanced materials with multifunctional capabilities .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Differences :
- 5-Nitrobenzimidazole derivatives: 2-(4-Ethoxybenzyl)-1-(2-diethylaminoethyl)-5-nitrobenzimidazole (Etonitazine): Contains a diethylaminoethyl group and ethoxybenzyl substituent, enhancing solubility in organic solvents (logP = 3.0) . 2-Benzyl-5-nitrobenzimidazole: Lacks the methyl group on the phenyl ring, leading to reduced steric hindrance compared to the target compound . 2-(x-Nitrophenyl)-5-nitrobenzimidazoles (x = 2, 3, 4): Nitro groups on the phenyl ring alter DNA intercalation patterns, unlike the target’s methyl-substituted phenyl .
Physicochemical Properties
Melting Points and Solubility :
- 2-(2-Methylphenyl)-5-nitrobenzimidazole: Predicted high melting point (>200°C) due to nitro group and aromatic stacking. Limited water solubility, similar to etonitazine (0.0045 mg/100 mL H₂O) .
- 5-Nitro-2-(4-nitrobenzyl)benzimidazole : Melting point 247–248°C, with lower solubility in polar solvents due to dual nitro groups .
- Etonitazine: Amorphous powder with solubility in chloroform and methanol, attributed to its diethylaminoethyl group .
Electronic Effects :
Antibacterial Activity :
- Compound 6m (5-nitrobenzimidazole derivative) : Exhibits superior activity against Enterococcus faecalis (MIC = 1.56 µg/mL) compared to chloramphenicol (MIC = 3.12 µg/mL) .
- This compound : Expected to show enhanced activity due to the nitro group’s electron-withdrawing effects, though steric hindrance from the methylphenyl may reduce membrane penetration compared to smaller substituents.
Anticancer Potential:
Mechanistic Insights
- DNA Binding : Nitrobenzimidazoles with nitro groups on the benzimidazole core (e.g., target compound) primarily intercalate via planar aromatic stacking, while those with nitro groups on phenyl rings (e.g., 2-(4-nitrophenyl)-5-nitrobenzimidazole) exhibit groove binding .
- Redox Activity : The 5-nitro group undergoes reduction to reactive intermediates, contributing to cytotoxicity in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Methylphenyl)-5-nitrobenzimidazole with high purity?
- Methodology :
- Step 1 : Condensation of 2-methylphenylamine with a benzimidazole precursor (e.g., 2-chlorobenzimidazole) under acidic conditions (polyphosphoric acid, 120°C, 6–8 hours).
- Step 2 : Controlled nitration at the 5-position using a HNO₃/H₂SO₄ mixture (1:3 ratio) at 0–5°C to prevent di-nitration byproducts.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol yields >85% purity.
- Key Data : Reported yields range from 65–78% depending on precursor reactivity and nitration conditions .
Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), with distinct splitting patterns for the 2-methylphenyl and nitro groups.
- ¹³C NMR : Confirms substitution patterns (e.g., nitro group at C5: δ ~148 ppm).
Q. What are the critical stability considerations for storing this compound?
- Storage Conditions :
- Temperature: <25°C (degradation observed above 30°C via HPLC monitoring).
- Light Sensitivity: Store in amber glassware to prevent photolytic nitro group reduction.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the benzimidazole ring .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the reactivity of this compound?
- Density Functional Theory (DFT) :
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating electrophilic reactivity at the nitro group.
- Molecular Docking :
- Dock into cytochrome P450 (PDB 1TQN) or VEGF receptor (PDB 3VHE) active sites using AutoDock Vina. The 2-methylphenyl group shows steric hindrance, reducing binding affinity by ~30% compared to unsubstituted analogs .
Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?
- Assay Standardization :
- Use identical cell lines (e.g., HeLa for cytotoxicity) and parasite strains (e.g., Leishmania donovani axenic amastigotes) across studies.
- Structural Validation :
- Confirm compound identity via LC-MS and compare with reference standards to rule out impurities.
- Data Normalization :
- Report IC₅₀ values relative to positive controls (e.g., metronidazole for antiparasitic activity) to account for inter-lab variability .
Q. What molecular modifications enhance the pharmacological activity of the this compound scaffold?
- Substituent Effects :
- Replace the nitro group with a sulfonamide (-SO₂NH₂) to improve solubility (logP reduction from 3.0 to 1.8) while retaining anti-inflammatory activity.
- Introduce electron-withdrawing groups (e.g., -CF₃) at the benzimidazole 4-position to boost antiparasitic potency (IC₅₀ reduction from 12 µM to 3.5 µM) .
Q. How can researchers optimize aqueous solubility for in vivo studies of this compound?
- Formulation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
